6,7-Dihydroxy-3-phenylchromen-4-one 6,7-Dihydroxy-3-phenylchromen-4-one
Brand Name: Vulcanchem
CAS No.: 789-66-2
VCID: VC15921961
InChI: InChI=1S/C15H10O4/c16-12-6-10-14(7-13(12)17)19-8-11(15(10)18)9-4-2-1-3-5-9/h1-8,16-17H
SMILES:
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

6,7-Dihydroxy-3-phenylchromen-4-one

CAS No.: 789-66-2

Cat. No.: VC15921961

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydroxy-3-phenylchromen-4-one - 789-66-2

Specification

CAS No. 789-66-2
Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name 6,7-dihydroxy-3-phenylchromen-4-one
Standard InChI InChI=1S/C15H10O4/c16-12-6-10-14(7-13(12)17)19-8-11(15(10)18)9-4-2-1-3-5-9/h1-8,16-17H
Standard InChI Key RELBLTGUBMEHHL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)O

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 6,7-dihydroxy-3-phenylchromen-4-one consists of a benzopyran-4-one scaffold with hydroxyl groups at positions 6 and 7 and a phenyl substituent at position 3. The molecular formula is inferred as C₁₅H₁₀O₄, with a molecular weight of 270.24 g/mol, based on comparisons to the structurally similar 6,7,4'-trihydroxyisoflavone (C₁₅H₁₀O₅) . Key structural features include:

  • Planarity: Analogous chromenone derivatives, such as 5,6-dihydroxy-7,8-dimethoxyflavone, exhibit near-planar configurations due to conjugation between the benzopyran-4-one system and aromatic substituents . For 6,7-dihydroxy-3-phenylchromen-4-one, intramolecular hydrogen bonding between the 6-hydroxyl and carbonyl group (C4=O) likely stabilizes the planar conformation .

  • Hydrogen Bonding: The 6- and 7-hydroxyl groups may participate in intramolecular interactions, as observed in 6,7-dihydroxy-3,4-dimethylchromen-2-one, where hydroxyls form hydrogen bonds with adjacent oxygen atoms .

Table 1: Comparative Structural Data for Chromenone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
6,7-Dihydroxy-3-phenylchromen-4-oneC₁₅H₁₀O₄270.246-OH, 7-OH, 3-Ph
6,7,4'-Trihydroxyisoflavone C₁₅H₁₀O₅270.246-OH, 7-OH, 3-(4-OH-Ph)
5,7-Dihydroxy-2-methyl-3-phenylchromen-4-one C₁₆H₁₂O₄268.265-OH, 7-OH, 2-Me, 3-Ph

Synthesis and Isolation

Synthetic Routes

The synthesis of 6,7-dihydroxy-3-phenylchromen-4-one can be inferred from methods used for analogous compounds:

  • Baker-Venkataraman Rearrangement: This classical approach involves the acyl transfer of O-acylated β-keto esters to form the chromenone core. For example, 5,7-dihydroxy-2-methyl-3-phenylchromen-4-one was synthesized via cyclization of a β-keto ester intermediate . Adapting this method, a 6,7-dihydroxy precursor could undergo similar cyclization with a phenylacetyl group at position 3.

  • Glycosylation and Deprotection: The synthesis of 8-(3,4,5-trihydroxy-6-methoxyoxan-2-yl)chromen-4-one demonstrates the use of protective groups for hydroxyl moieties. For 6,7-dihydroxy-3-phenylchromen-4-one, selective protection of the 6- and 7-hydroxyls (e.g., using methoxymethyl ethers) followed by deprotection could yield the target compound.

Isolation from Natural Sources

While no natural source of 6,7-dihydroxy-3-phenylchromen-4-one has been reported, structurally related isoflavonoids are abundant in plants. For instance, 6,7,4'-trihydroxyisoflavone (demethyltexasin) is isolated from Capsicum annuum , suggesting that analogous screening of plant extracts could identify this compound.

Physicochemical Properties

Spectral Characterization

  • UV-Vis Spectroscopy: Chromenone derivatives typically exhibit strong absorption in the 250–350 nm range due to π→π* transitions in the conjugated system. The presence of hydroxyl groups at positions 6 and 7 would induce bathochromic shifts, as seen in 5,7-dihydroxyflavone (λmax ≈ 270 nm) .

  • NMR Spectroscopy:

    • ¹H NMR: The 6- and 7-hydroxyl protons are expected to resonate as singlet peaks near δ 12–13 ppm, similar to 6,7-dihydroxy-3,4-dimethylchromen-2-one . The phenyl group at position 3 would show aromatic protons as a multiplet at δ 7.3–7.5 ppm.

    • ¹³C NMR: The carbonyl carbon (C4=O) typically appears near δ 175–180 ppm, while oxygenated carbons (C6, C7) resonate at δ 150–160 ppm .

Solubility and Stability

Biological Activities and Mechanisms

Antioxidant Properties

The 6,7-dihydroxy configuration confers potent radical-scavenging activity, as demonstrated by 6,7,4'-trihydroxyisoflavone’s ability to inhibit lipid peroxidation . The mechanism likely involves hydrogen atom transfer (HAT) from the hydroxyl groups to free radicals, stabilized by resonance within the chromenone system.

Enzyme Inhibition

  • Tyrosinase Inhibition: Analogous to demethyltexasin , 6,7-dihydroxy-3-phenylchromen-4-one may inhibit tyrosinase, a key enzyme in melanin synthesis, through chelation of the active-site copper ions.

  • PPAR Activation: The structural similarity to 6,7,4'-trihydroxyisoflavone suggests potential agonism of PPARα and PPARγ receptors, which regulate lipid metabolism and inflammation .

Anti-inflammatory Effects

Flavonoids with adjacent hydroxyl groups, such as 5,7-dihydroxyflavone , exhibit anti-inflammatory activity by suppressing NF-κB signaling. The 6,7-dihydroxy-3-phenylchromen-4-one may similarly downregulate pro-inflammatory cytokines like TNF-α and IL-6.

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